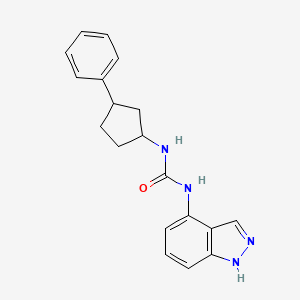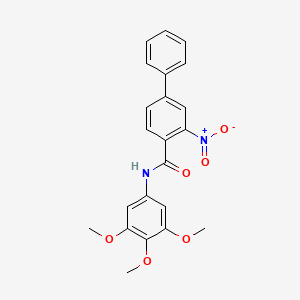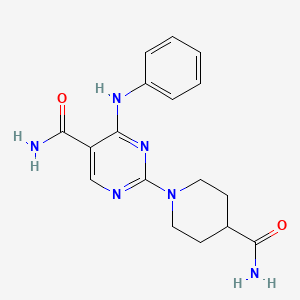![molecular formula C25H25N3O3 B10834690 6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26004420-Compound-WO2013062900C is a small molecular drug with a molecular weight of 415.5. It is known for its unique structure and potential therapeutic applications. This compound has been studied for its interaction with various molecular targets and its potential use in treating different diseases .
Preparation Methods
The preparation of PMID26004420-Compound-WO2013062900C involves several synthetic routes and reaction conditions. One of the common methods includes the use of quinazolinone compound crystal forms. The preparation method involves specific reaction conditions that ensure the stability and efficacy of the compound. Industrial production methods focus on optimizing these conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
PMID26004420-Compound-WO2013062900C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID26004420-Compound-WO2013062900C has a wide range of scientific research applications. It is used in chemistry for studying molecular interactions and reaction mechanisms. In biology, it is used to investigate cellular processes and molecular pathways. In medicine, this compound is studied for its potential therapeutic effects and its ability to target specific diseases. Industrial applications include its use in drug development and production .
Mechanism of Action
The mechanism of action of PMID26004420-Compound-WO2013062900C involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its mechanism of action include various signaling pathways that regulate cellular processes .
Comparison with Similar Compounds
PMID26004420-Compound-WO2013062900C is unique compared to other similar compounds due to its specific structure and molecular interactions. Similar compounds include other quinazolinone derivatives and small molecular drugs with similar therapeutic applications. The uniqueness of PMID26004420-Compound-WO2013062900C lies in its specific molecular targets and the pathways it modulates .
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-[2-oxo-4-[2-(1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C25H25N3O3/c26-14-18-1-3-20-13-22(5-4-19(20)12-18)28-10-9-27(15-24(28)29)8-7-17-2-6-23-21(11-17)16-31-25(23)30/h1-3,6,11-12,22H,4-5,7-10,13,15-16H2 |
InChI Key |
IXHFMRBAJKIWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N3CCN(CC3=O)CCC4=CC5=C(C=C4)C(=O)OC5)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834613.png)
![1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834614.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834621.png)
![N-(2,6-difluorophenyl)-2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834632.png)
![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
![4-Anilino-2-[(4-methylpyrimidin-2-yl)amino]pyrimidine-5-carboxamide](/img/structure/B10834642.png)

![N-{1-[6-(3,4-Difluoro-phenoxy)-4-methanesulfonyl-hexahydro-pyrrolo[3,2-b]pyrrole-1-carbonyl]-2,2-dimethyl-propyl}-2-methylamino-propionamide](/img/structure/B10834655.png)


![N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)

![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
